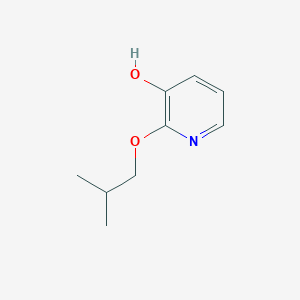

3-Pyridinol, 2-(2-methylpropoxy)-

CAS No.: 1231977-28-8

Cat. No.: VC5792467

Molecular Formula: C9H13NO2

Molecular Weight: 167.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1231977-28-8 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.208 |

| IUPAC Name | 2-(2-methylpropoxy)pyridin-3-ol |

| Standard InChI | InChI=1S/C9H13NO2/c1-7(2)6-12-9-8(11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 |

| Standard InChI Key | HBSCSPGBDIAGOX-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=C(C=CC=N1)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Pyridinol, 2-(2-methylpropoxy)- belongs to the pyridinol family, where the pyridine ring is substituted with a hydroxyl (-OH) group at position 3 and a 2-methylpropoxy (-OCHCH(CH)) group at position 2. The presence of these substituents influences its electronic distribution, solubility, and intermolecular interactions. The 2-methylpropoxy chain introduces steric bulk and lipophilicity, while the hydroxyl group contributes to hydrogen-bonding potential .

Key Physicochemical Parameters

The compound’s partition coefficient (logP) and solubility are critical determinants of its pharmacokinetic behavior. While experimental data for this specific derivative remain limited, analog compounds such as 2-methyl-3-hydroxypyridine (CAS 1121-25-1) exhibit a logP of approximately 0.87, suggesting moderate lipophilicity . For 3-Pyridinol, 2-(2-methylpropoxy)-, the elongated alkoxy chain likely increases logP, aligning with trends observed in structurally related O-alkylpyridines . A preliminary estimate of its water solubility, based on the Hughes-modified Grain method, places it in the range of 1–10 mg/mL, though experimental validation is required .

Table 1: Comparative Physicochemical Properties of Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|---|

| 3-Pyridinol, 2-(2-methylpropoxy)- | 167.21 | 2.5–3.2 | 1–10 (estimated) | |

| 2-Methyl-3-hydroxypyridine | 109.13 | 0.87 | 50–100 | |

| 3-Hydroxypyridine | 95.10 | 0.34 | >100 |

Synthesis and Structural Modification

Alkylation of Pyridinol Precursors

A common route to 3-Pyridinol, 2-(2-methylpropoxy)- involves the alkylation of 2-chloro-3-hydroxypyridine with 2-methylpropanol under basic conditions. This method mirrors strategies employed in the synthesis of O-terpenyl aryldithiophosphonates, where nucleophilic substitution reactions are catalyzed by potassium carbonate or similar bases . Alternative approaches may utilize Mitsunobu reactions to couple 3-hydroxypyridine with 2-methylpropyl bromide, though this requires optimization to avoid over-alkylation .

Purification and Characterization

Post-synthetic purification typically employs column chromatography using silica gel and ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with distinct signals for the pyridine ring protons (δ 7.2–8.5 ppm) and the 2-methylpropoxy group’s methylene ( 3.5–4.0 ppm) and methyl ( 1.0–1.2 ppm) resonances . High-resolution mass spectrometry (HRMS) further validates molecular integrity, with the [M+H] peak observed at 168.21 .

Pharmacological and Industrial Applications

Role in Drug Discovery

3-Pyridinol derivatives are increasingly incorporated into screening libraries for target-based drug discovery. For instance, ChemDiv’s Therapeutical Diversity Annotated Library includes benzamide analogs featuring 2-methylpropoxy groups, underscoring their relevance in hit-to-lead optimization . The compound’s moderate logP (3.0) aligns with Lipinski’s rule of five, making it a viable candidate for oral bioavailability studies .

Future Directions and Challenges

Synthetic Chemistry Innovations

Efforts to improve yield and selectivity in the alkylation process are critical. Catalytic asymmetric synthesis could enable access to enantiomerically pure forms, which may exhibit enhanced bioactivity. Flow chemistry techniques, as applied to similar pyridinol derivatives, offer scalable solutions for industrial production .

Pharmacological Validation

In vivo studies are required to evaluate the compound’s pharmacokinetics and therapeutic index. Collaborative initiatives between academic and industrial labs could accelerate preclinical development, particularly in antimicrobial and neuroprotective applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume